Ethyl (cyanomethyl)phenylphosphinate
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Overview
Description
Ethyl (cyanomethyl)phenylphosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to a phenyl ring, an ethyl group, and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (cyanomethyl)phenylphosphinate typically involves the reaction of phenylphosphinic acid with ethyl chloroformate in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl (cyanomethyl)phenylphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the ethyl or cyanomethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted phosphinates.
Scientific Research Applications
Ethyl (cyanomethyl)phenylphosphinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (cyanomethyl)phenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding at the active site of the enzyme, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Ethyl phenylphosphinate: Similar structure but lacks the cyanomethyl group.
Phenylphosphinic acid: Lacks the ethyl and cyanomethyl groups.
Diphenylphosphinic acid: Contains two phenyl groups instead of one.
Uniqueness: Ethyl (cyanomethyl)phenylphosphinate is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
64268-78-6 |
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Molecular Formula |
C10H12NO2P |
Molecular Weight |
209.18 g/mol |
IUPAC Name |
2-[ethoxy(phenyl)phosphoryl]acetonitrile |
InChI |
InChI=1S/C10H12NO2P/c1-2-13-14(12,9-8-11)10-6-4-3-5-7-10/h3-7H,2,9H2,1H3 |
InChI Key |
FIUDVFGKPIDBAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
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